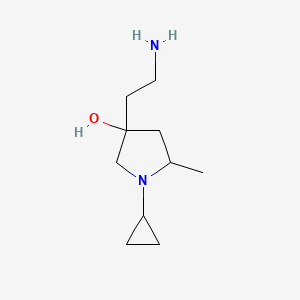

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol

Description

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an aminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Propriétés

Formule moléculaire |

C10H20N2O |

|---|---|

Poids moléculaire |

184.28 g/mol |

Nom IUPAC |

3-(2-aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C10H20N2O/c1-8-6-10(13,4-5-11)7-12(8)9-2-3-9/h8-9,13H,2-7,11H2,1H3 |

Clé InChI |

FHNWKWWRYSKYAY-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(CN1C2CC2)(CCN)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

Pyrrolidine Ring Formation: Cyclization to form the pyrrolidine ring.

Methylation: Introduction of the methyl group at the desired position.

Aminoethylation: Addition of the aminoethyl side chain.

Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired quality and quantity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.

Reduction: Reduction of the cyclopropyl group to a more stable alkyl group.

Substitution: Replacement of the aminoethyl side chain with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alkylated pyrrolidines.

Applications De Recherche Scientifique

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular function or signaling. Detailed studies are required to elucidate the exact pathways and effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Aminoethyl)-1-cyclopropylpyrrolidine

- 3-(2-Aminoethyl)-5-methylpyrrolidine

- 1-Cyclopropyl-5-methylpyrrolidin-3-ol

Uniqueness

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is unique due to the combination of its cyclopropyl group, methyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Activité Biologique

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol, identified by its CAS number 1601834-01-8, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is with a molecular weight of 184.28 g/mol. Its structure features a pyrrolidine ring with an aminoethyl side chain and a cyclopropyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1601834-01-8 |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to cognitive enhancement and mood regulation, making it relevant in the study of neuropharmacology.

Case Studies and Research Findings

- Cognitive Enhancement : A study conducted on the effects of this compound in animal models demonstrated improvements in memory and learning tasks. The compound was shown to enhance synaptic plasticity, which is crucial for memory formation .

- Neuroprotective Effects : In vitro studies have indicated that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally, with bioavailability rates comparable to established cognitive enhancers .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| 3-(Aminomethyl)-1-cyclopropylpyrrolidine | Serotonin receptor modulation | Effective in reducing anxiety-like behaviors |

| 5-Methylpyrrolidine derivatives | Dopamine receptor interaction | Enhanced locomotor activity in rodent models |

| Pyrrolidine-based cognitive enhancers | NMDA receptor antagonism | Improvement in spatial memory tasks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.